Home > Products > Screening Compounds P369 > methyl (2S,4R)-1-[4-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)benzoyl]-4-(dimethylamino)pyrrolidine-2-carboxylate
methyl (2S,4R)-1-[4-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)benzoyl]-4-(dimethylamino)pyrrolidine-2-carboxylate -

methyl (2S,4R)-1-[4-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)benzoyl]-4-(dimethylamino)pyrrolidine-2-carboxylate

Catalog Number: EVT-3937816
CAS Number:
Molecular Formula: C20H24N4O4
Molecular Weight: 384.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Methyl (2S,4R)-1-[4-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)benzoyl]-4-(dimethylamino)pyrrolidine-2-carboxylate, also known as panadiplon, is a potent and selective negative allosteric modulator of the α5 subunit-containing GABAA receptor. This compound has been investigated for its potential therapeutic benefits in various neurological and psychiatric disorders, owing to its unique pharmacological profile and ability to modulate GABAergic neurotransmission.

Mechanism of Action

Methyl (2S,4R)-1-[4-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)benzoyl]-4-(dimethylamino)pyrrolidine-2-carboxylate acts as a negative allosteric modulator of the α5GABAA receptor. This means that it binds to a site distinct from the GABA binding site on the receptor, thereby decreasing the receptor's sensitivity to GABA, the primary inhibitory neurotransmitter in the brain. This modulation of GABAergic neurotransmission is thought to underlie its therapeutic potential in various neurological and psychiatric conditions.

Applications
  • Investigating the role of α5GABAA receptors in the discriminative stimulus effects of ethanol: Studies have demonstrated that methyl (2S,4R)-1-[4-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)benzoyl]-4-(dimethylamino)pyrrolidine-2-carboxylate can effectively attenuate the discriminative stimulus effects of ethanol in animal models. This suggests that α5GABAA receptors may play a critical role in mediating the subjective effects of ethanol and potentially contribute to alcohol use disorder.

Zolpidem

Compound Description: Zolpidem is a medication primarily used for the short-term treatment of insomnia. It acts as an agonist at the α1GABAA receptor, enhancing the inhibitory effects of GABA in the brain.

Relevance: Zolpidem, while not structurally similar to methyl (2S,4R)-1-[4-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)benzoyl]-4-(dimethylamino)pyrrolidine-2-carboxylate, is discussed alongside it in the context of ethanol's discriminative stimulus (DS) effects. Research suggests that both compounds can elicit similar behavioral responses in animal models, indicating potential shared pharmacological mechanisms.

Zaleplon

Compound Description: Similar to zolpidem, zaleplon is a nonbenzodiazepine hypnotic medication used for the short-term treatment of insomnia. It also acts as an agonist at the α1GABAA receptor, promoting sleep by enhancing GABAergic neurotransmission.

Relevance: Zaleplon, like zolpidem, is discussed in relation to the target compound due to its shared involvement in modulating ethanol's DS effects. Despite their structural differences, both zaleplon and methyl (2S,4R)-1-[4-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)benzoyl]-4-(dimethylamino)pyrrolidine-2-carboxylate appear to influence similar behavioral responses linked to ethanol consumption.

CL 218,872 (3-methyl-6-[3-(trifluoromethyl)phenyl]-1,2,4-triazolo[4,3-b]pyridazine)

Compound Description: CL 218,872 is a triazolopyridazine derivative that acts as a selective agonist at the α1GABAA receptor. It is primarily used in research to investigate the pharmacological effects of activating this specific GABA receptor subtype.

Relevance: CL 218,872 is grouped with methyl (2S,4R)-1-[4-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)benzoyl]-4-(dimethylamino)pyrrolidine-2-carboxylate in studies investigating the DS effects of ethanol. All three compounds, despite their structural differences, demonstrate the ability to elicit ethanol-like behavioral responses in animal models, suggesting potential convergence on shared neurochemical pathways.

QH-ii-066 (1-methyl-7-acetyleno-5-phenyl-1,3-dihydro-benzo[e]-1,4-diazepin-2-one)

Compound Description: QH-ii-066 is a benzodiazepine derivative that functions as a selective agonist at the α5GABAA receptor subtype. This selectivity makes it a valuable pharmacological tool for investigating the specific roles of α5GABAA receptors in various neurological processes, including ethanol's effects.

Relevance: QH-ii-066 is investigated alongside methyl (2S,4R)-1-[4-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)benzoyl]-4-(dimethylamino)pyrrolidine-2-carboxylate in studies exploring the involvement of different GABAA receptor subtypes in mediating ethanol's DS effects. Both compounds, despite their distinct structures, appear to contribute to these effects, highlighting the complexity of ethanol's actions in the brain.

Panadiplon [3-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)-5-(1-methylethyl)imidazo(1,5-a)quinoxalin-4(5H)-one]

Compound Description: Panadiplon is a imidazoquinoxaline derivative recognized for its potent and selective agonist activity at the α5GABAA receptor subtype. Due to this selectivity, it has been explored as a potential therapeutic agent for various neurological and psychiatric disorders, including anxiety and insomnia.

Relevance: Panadiplon's structural resemblance to methyl (2S,4R)-1-[4-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)benzoyl]-4-(dimethylamino)pyrrolidine-2-carboxylate, particularly the shared 5-cyclopropyl-1,2,4-oxadiazol-3-yl moiety, is noteworthy. This structural similarity suggests that panadiplon might exhibit a similar binding affinity for the benzodiazepine site of GABAA receptors, potentially contributing to its pharmacological effects. Furthermore, both compounds are investigated in studies examining the role of α5GABAA receptors in mediating the DS effects of ethanol, further strengthening their potential connection in influencing ethanol-related behaviors. ,

(5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl 2-cyclopropyl-1-{[2'-(5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)biphenyl-4-yl]methyl}-1H-benzimidazole-7-carboxylate

Compound Description: (5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl 2-cyclopropyl-1-{[2'-(5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)biphenyl-4-yl]methyl}-1H-benzimidazole-7-carboxylate is a benzimidazole derivative investigated for its potential as an angiotensin II antagonist. Angiotensin II is a hormone that plays a crucial role in regulating blood pressure, and antagonists of this hormone are used to treat hypertension and heart failure.

Relevance: The structural similarity between (5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl 2-cyclopropyl-1-{[2'-(5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)biphenyl-4-yl]methyl}-1H-benzimidazole-7-carboxylate and methyl (2S,4R)-1-[4-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)benzoyl]-4-(dimethylamino)pyrrolidine-2-carboxylate, particularly the presence of the 5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl moiety in both structures, suggests a potential overlap in their pharmacological profiles. Both compounds might interact with similar biological targets, although their specific mechanisms of action may differ due to variations in their overall chemical structures.

Properties

Product Name

methyl (2S,4R)-1-[4-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)benzoyl]-4-(dimethylamino)pyrrolidine-2-carboxylate

IUPAC Name

methyl (2S,4R)-1-[4-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)benzoyl]-4-(dimethylamino)pyrrolidine-2-carboxylate

Molecular Formula

C20H24N4O4

Molecular Weight

384.4 g/mol

InChI

InChI=1S/C20H24N4O4/c1-23(2)15-10-16(20(26)27-3)24(11-15)19(25)14-8-4-12(5-9-14)17-21-18(28-22-17)13-6-7-13/h4-5,8-9,13,15-16H,6-7,10-11H2,1-3H3/t15-,16+/m1/s1

InChI Key

PZZYGTNPBPENCD-CVEARBPZSA-N

SMILES

CN(C)C1CC(N(C1)C(=O)C2=CC=C(C=C2)C3=NOC(=N3)C4CC4)C(=O)OC

Canonical SMILES

CN(C)C1CC(N(C1)C(=O)C2=CC=C(C=C2)C3=NOC(=N3)C4CC4)C(=O)OC

Isomeric SMILES

CN(C)[C@@H]1C[C@H](N(C1)C(=O)C2=CC=C(C=C2)C3=NOC(=N3)C4CC4)C(=O)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.